molecular formula C20H19N5O B5968676 7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B5968676
M. Wt: 345.4 g/mol
InChI Key: JRCLXWDYOGGFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrazolopyridotriazines and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of 7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, several studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been reported to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, it has been reported to reduce the production of inflammatory cytokines. In viral infections, it has been shown to reduce viral replication.

Advantages and Limitations for Lab Experiments

7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, one limitation is that it has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are several future directions for research on 7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to determine its pharmacokinetic and pharmacodynamic properties in vivo and to optimize its structure for improved activity and selectivity. Another area of research is its potential use as a tool compound for studying the role of protein kinases and histone deacetylases in various biological processes. Overall, this compound has shown great promise as a versatile and potent heterocyclic compound with potential applications in a wide range of biological systems.

Synthesis Methods

The synthesis of 7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-phenylpyrazolo[5,1-c][1,2,4]triazin-7(6H)-one with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to form the desired compound. Other methods include the reaction of 2-phenylpyrazolo[5,1-c][1,2,4]triazin-7(6H)-one with cyclohexylamine and phosgene or the reaction of 2-phenylpyrazolo[5,1-c][1,2,4]triazin-7(6H)-one with cyclohexyl isocyanide.

Scientific Research Applications

7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Several studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antiviral properties. It has been reported to inhibit the production of inflammatory cytokines and to reduce the replication of viruses such as HIV and hepatitis C virus.

Properties

IUPAC Name

11-cyclohexyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20-18-17(11-12-24(20)15-9-5-2-6-10-15)25-19(23-22-18)16(13-21-25)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCLXWDYOGGFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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